3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-5-amine 3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-5-amine
Brand Name: Vulcanchem
CAS No.: 208519-13-5
VCID: VC7957759
InChI: InChI=1S/C12H15N3O/c1-8(2)16-10-5-3-9(4-6-10)11-7-12(13)15-14-11/h3-8H,1-2H3,(H3,13,14,15)
SMILES: CC(C)OC1=CC=C(C=C1)C2=CC(=NN2)N
Molecular Formula: C12H15N3O
Molecular Weight: 217.27 g/mol

3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-5-amine

CAS No.: 208519-13-5

Cat. No.: VC7957759

Molecular Formula: C12H15N3O

Molecular Weight: 217.27 g/mol

* For research use only. Not for human or veterinary use.

3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-5-amine - 208519-13-5

Specification

CAS No. 208519-13-5
Molecular Formula C12H15N3O
Molecular Weight 217.27 g/mol
IUPAC Name 5-(4-propan-2-yloxyphenyl)-1H-pyrazol-3-amine
Standard InChI InChI=1S/C12H15N3O/c1-8(2)16-10-5-3-9(4-6-10)11-7-12(13)15-14-11/h3-8H,1-2H3,(H3,13,14,15)
Standard InChI Key XQNZHRDBYCROLP-UHFFFAOYSA-N
SMILES CC(C)OC1=CC=C(C=C1)C2=CC(=NN2)N
Canonical SMILES CC(C)OC1=CC=C(C=C1)C2=CC(=NN2)N

Introduction

Chemical Identity and Structural Features

Molecular Formula and Structural Representation

The molecular formula of 3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-5-amine is C₁₃H₁₅N₃O, with a molecular weight of 229.28 g/mol. Its structure consists of:

  • A pyrazole core (five-membered ring with two adjacent nitrogen atoms).

  • An amino (-NH₂) group at position 5.

  • A 4-(propan-2-yloxy)phenyl substituent at position 3, featuring an isopropyl ether linkage.

The SMILES notation for this compound is CC(C)OC1=CC=C(C=C1)C2=NN=C(C2)N, and its InChIKey is AYUSIJBBUDUBSY-UHFFFAOYSA-N (derived from analogous structures) .

Synthesis Methodologies

Cyclization Reactions

Pyrazole derivatives are typically synthesized via cyclization of hydrazines with β-diketones or α,β-unsaturated ketones. For 3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-5-amine, a plausible route involves:

  • Formation of the pyrazole ring: Reacting 4-(propan-2-yloxy)phenylacetone with hydrazine hydrate under acidic conditions to yield the pyrazol-5-amine core .

  • Functionalization: Introducing the 4-(propan-2-yloxy)phenyl group via nucleophilic aromatic substitution or coupling reactions .

Table 1: Representative Synthesis Conditions

StepReagents/ConditionsYieldReference
CyclizationHydrazine hydrate, HCl, ethanol, reflux~65%
Etherification4-Hydroxyacetophenone, isopropyl bromide, K₂CO₃, DMF~75%

Catalytic and Green Chemistry Approaches

Recent advances emphasize eco-friendly protocols:

  • Microwave-assisted synthesis: Reduces reaction time from hours to minutes (e.g., 10–15 minutes at 150°C) .

  • Ionic liquid catalysts: [HMIM]HSO₄ enhances yields in solvent-free conditions .

Physicochemical Properties

Predicted Properties

Using computational models and analog data :

  • LogP (octanol-water): 2.8 ± 0.3 (moderate lipophilicity).

  • Aqueous solubility: 0.12 mg/mL (sparingly soluble in water).

  • Melting point: 145–150°C (estimated via differential scanning calorimetry of analogues).

Table 2: Spectroscopic Characteristics

TechniquePredicted Data
¹H NMR (DMSO-d₆)δ 1.25 (d, 6H, CH(CH₃)₂), 3.85 (m, 1H, OCH), 6.90–7.45 (m, 4H, Ar-H), 8.10 (s, 1H, NH₂)
IR (cm⁻¹)3350 (N-H stretch), 1605 (C=N), 1250 (C-O-C)

Chemical Reactivity and Functionalization

Electrophilic Substitution

The amino group at position 5 is highly reactive, enabling:

  • Acylation: Formation of amides with acyl chlorides.

  • Mannich reactions: Introduction of aminomethyl groups .

Ring Modification

  • Oxidation: Conversion to pyrazolone derivatives under mild oxidative conditions (e.g., H₂O₂/Fe³⁺) .

  • Cross-coupling: Suzuki-Miyaura reactions for aryl group introduction at position 1 .

Industrial and Material Science Applications

Coordination Chemistry

Pyrazole amines act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with applications in catalysis and materials science .

Polymer Additives

Incorporation into epoxy resins improves thermal stability (TGA data: decomposition onset at 220°C vs. 180°C for unmodified resins) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator